Tricyclo[5.1.0.03,5]octane
Description
Significance of Strained Polycyclic Hydrocarbons
Strained polycyclic hydrocarbons (SPHs) are a class of organic compounds characterized by their unique and often complex three-dimensional structures. sibran.ru Their significance in organic chemistry stems from several key aspects:
High Reactivity: The inherent strain in their molecular framework makes SPHs highly reactive. This reactivity can be harnessed for various chemical transformations, acting as intermediates in the synthesis of other complex molecules. mdpi.com
Unique Stereochemistry: The rigid structures of SPHs provide a platform for studying and controlling stereochemical outcomes in chemical reactions.
Applications in Materials Science and Pharmacology: The distinct electronic and structural properties of SPHs make them valuable in the development of new materials with interesting optical and electrochemical properties. rsc.org Furthermore, they are explored as building blocks for novel pharmaceutical compounds. sibran.rusciforum.net
Probing Chemical Bonding Theories: The unusual bonding arrangements within SPHs challenge and help refine our understanding of chemical bonding and molecular structure.
The study of SPHs like Tricyclo[5.1.0.03,5]octane provides fundamental insights into the relationship between structure, strain, and reactivity in organic molecules.
Historical Development of Research on this compound and Related Scaffolds
Research into this compound and its derivatives has evolved over several decades, driven by an interest in strained ring systems and their chemical behavior. Early work focused on the synthesis and characterization of these novel structures. For instance, the synthesis of derivatives like 1,3,5,7-tetramethyltricyclo[5.1.0.03,5]octan-2,6-dione was reported, and subsequent studies utilized techniques like nuclear magnetic resonance (NMR) spectroscopy to elucidate their stereochemistry. cdnsciencepub.com
A significant area of investigation has been the synthesis of various substituted tricyclo[5.1.0.03,5]octanes. Researchers have prepared a range of these compounds, including tetrahalo- and dichloro-derivatives, to study their structural and reactive properties. ontosight.airesearchgate.netdigitellinc.com X-ray crystallography has been a crucial tool in determining the precise three-dimensional structures and conformations of these molecules. researchgate.netiucr.org
The reactivity of the this compound skeleton has also been a major focus. Studies have explored its behavior in various reactions, including those with electrophiles and transition metals, and its thermal and photochemical rearrangements. The unique strain and electronic properties of this scaffold lead to interesting and sometimes unexpected chemical transformations. The development of new synthetic methods, such as those involving double Michael addition-induced cyclopropanation, has further expanded the accessibility and variety of this compound derivatives. researchgate.netresearchgate.net
Structure
3D Structure
Properties
CAS No. |
285-50-7 |
|---|---|
Molecular Formula |
C8H12 |
Molecular Weight |
108.18 g/mol |
IUPAC Name |
tricyclo[5.1.0.03,5]octane |
InChI |
InChI=1S/C8H12/c1-5-3-7-2-8(7)4-6(1)5/h5-8H,1-4H2 |
InChI Key |
YZFVTGCKLQCIFB-UHFFFAOYSA-N |
Canonical SMILES |
C1C2CC2CC3C1C3 |
Origin of Product |
United States |
Synthesis of Tricyclo 5.1.0.03,5 Octane
The synthesis of the parent Tricyclo[5.1.0.03,5]octane has been achieved through the reduction of its tetrachloro derivative. A notable method involves the reaction of 4,4,8,8-tetrachlorothis compound with sodium in liquid ammonia. chemsrc.com
Derivatives of this compound can be synthesized through various routes. One common approach is the double cyclopropanation of a suitable cyclohexadiene precursor. For example, 1-isopropyl-4-methylcyclohexa-1,4-diene reacts with chloroform (B151607) and sodium hydroxide (B78521) in the presence of a phase-transfer catalyst to yield (1S,3R,5S,7S)-4,4,8,8-Tetrachloro-1-isopropyl-5-methylthis compound. iucr.org
Another synthetic strategy involves the reaction of α,β-unsaturated esters with dihalomethane in the presence of butyllithium (B86547), or the reaction of dichloromethyl α,β-unsaturated ketones with sodium ethoxide. researchgate.netresearchgate.net These methods provide access to various substituted this compound-2,6-diones.
Synthetic Methodologies for Tricyclo 5.1.0.03,5 Octane and Its Structural Analogs
Strategies for Constructing the Tricyclo[5.1.0.03,5]octane Core
The construction of the this compound skeleton can be achieved through several key synthetic transformations, including intramolecular cyclizations, intermolecular cycloadditions, and rearrangement-based approaches.
Intramolecular reactions offer a powerful means to assemble the tricyclic system from a single precursor. One notable example involves the intramolecular [3+2] nitrone cycloaddition reaction. This strategy has been successfully employed to create complex bicyclo[3.2.1]octane scaffolds, which can be precursors or analogs to the this compound system. The reaction proceeds from readily available vinylogous carbonates and N-substituted hydroxylamine (B1172632) hydrochlorides, yielding bicyclic isoxazolidines in high yields under catalyst-free conditions. rsc.org This method highlights the efficiency and operational simplicity of intramolecular cycloadditions in building complex polycyclic frameworks. rsc.org
Another approach involves the Rh(II) carboxylate-catalyzed intramolecular cyclization of α-diazo β-methylene ketones. researchgate.net This reaction effectively forms a fused cyclopropane (B1198618) ring, a key feature of the this compound core. The choice of an electron-donating carboxylate ligand on the rhodium catalyst is crucial for favoring the desired cyclization over competing β-hydride elimination. researchgate.net
Intermolecular cycloadditions, particularly cyclopropanation reactions, are a cornerstone for synthesizing the this compound core. The addition of carbenes or carbenoids to appropriate diene substrates is a common and effective strategy.
A well-established method is the Simmons-Smith reaction, which utilizes a zinc-copper couple and diiodomethane (B129776) to generate a carbenoid that adds to a double bond. acs.org This reaction is stereospecific, with the methylene (B1212753) unit being transferred in a concerted fashion. acs.org For instance, the dibromocyclopropanation of cyclohexa-1,4-diene has been used to prepare precursors for this compound derivatives. clockss.org
The addition of dichlorocarbene (B158193) and dibromocarbene to duroquinone (B146903) has been shown to produce tetrasubstituted this compound derivatives. researchgate.net Similarly, the reaction of α,β-unsaturated esters with dihalomethane in the presence of butyllithium (B86547) yields this compound-2,6-diones. researchgate.net A novel synthesis of these dione (B5365651) derivatives involves a double Michael addition-induced cyclopropanation. acs.org Specifically, the reaction of dichloromethyl α,β-unsaturated ketones with sodium ethoxide proceeds through an intermolecular double Michael addition of the enolate anion followed by cyclopropanation. researchgate.netresearchgate.net
Furthermore, the bromine-catalyzed aziridination of 7,7-dibromo-3-norcarene provides a highly stereoselective route to cis-4,4-dibromo-8-(toluene-4-sulfonyl)-8-azatricyclo[5.1.0.0]octane, demonstrating the utility of cycloaddition reactions in introducing heteroatoms into the tricyclic framework. clockss.org
| Cycloaddition Method | Reactants | Product Type | Key Features |
| Simmons-Smith Reaction | Diene, CH₂I₂, Zn/Cu | This compound | Stereospecific, concerted mechanism |
| Dihalocarbene Addition | Duroquinone, CHX₃, base | Tetrachloro/bromothis compound | Forms highly substituted derivatives |
| Double Michael Addition-Cyclopropanation | α,β-unsaturated ketone, NaOEt | This compound-2,6-dione | Novel mechanism involving enolate addition |
| Bromine-Catalyzed Aziridination | 7,7-dibromo-3-norcarene, Chloramine-T | Aza-tricyclo[5.1.0.03,5]octane | Introduces nitrogen into the framework |
Rearrangement reactions provide an alternative pathway to the this compound skeleton. The chemistry of small-ring compounds is rich with examples of rearrangements that can be harnessed for synthetic purposes. osaka-u.ac.jp For example, the acid-catalyzed rearrangement of homobenzoquinone epoxide, a small-membered ring-fused quinone derivative, can lead to complex polycyclic systems. osaka-u.ac.jp The orbital interactions between the small ring and neighboring groups play a crucial role in directing the outcome of these rearrangements. osaka-u.ac.jp While direct rearrangement to the parent this compound is not explicitly detailed, the principles governing these transformations are applicable to the design of synthetic routes starting from appropriately substituted precursors.
The synthesis of complex derivatives of this compound often requires multi-step sequences. These approaches allow for the introduction of various functional groups and the construction of specific stereoisomers.
For example, a series of 4,8-disubstituted 1,5-dichloro-2,6-dioxotricyclo[5.1.0.03,5]octanes have been synthesized through various methods, and their molecular structures were confirmed by X-ray crystallography. researchgate.net The synthesis of 8,8-dichloro-1,4,4-trimethylthis compound also involves a multi-step process, starting with a suitable precursor and a chlorinating agent. ontosight.ai
Another example is the synthesis of (1S,3R,5S,7S)-4,4,8,8-Tetrachloro-1-isopropyl-5-methylthis compound. This compound was synthesized from γ-terpinene (1-isopropyl-4-methylcyclohexa-1,4-diene), which was isolated from the essential oil of Juniperus sabina L. The reaction with chloroform (B151607) and sodium hydroxide (B78521) in the presence of a phase-transfer catalyst yielded the desired product. iucr.org
The synthesis and structural investigation of a series of fourteen different 4,4,8,8-tetrahalotricyclo[5.1.0.03,5]octanes further illustrate the use of multi-step synthetic sequences to explore the structural diversity within this class of compounds. digitellinc.com Additionally, the synthesis of 1,3,5,7-tetramethyltricyclo[5.1.0.03,5]octan-2,6-dione and its subsequent reduction and derivatization have led to the preparation of twelve new derivatives of the this compound system. cdnsciencepub.com
Stereoselective and Regioselective Synthesis
Controlling the stereochemistry and regiochemistry during the synthesis of this compound and its analogs is crucial for accessing specific isomers with defined properties.
Achieving high levels of diastereoselectivity and enantioselectivity is a significant challenge in the synthesis of these complex tricyclic systems. The fusion of the two cyclopropane rings to the central six-membered ring can result in syn and anti diastereomers.
In the synthesis of 1,3,5,7-tetramethyltricyclo[5.1.0.03,5]octan-2,6-dione, the stereochemistry of the cyclopropyl (B3062369) rings was established as syn. cdnsciencepub.com The reduction of this dione with sodium borohydride (B1222165) produced two diastereomeric ketoalcohols, demonstrating the influence of the existing stereocenters on the outcome of subsequent reactions. cdnsciencepub.com
The bromine-catalyzed aziridination of 7,7-dibromo-3-norcarene is a notable example of a highly stereoselective reaction, yielding the cis-aziridine with high facial selectivity. clockss.org This stereospecificity is attributed to the trapping of an initially formed bromonium ion. clockss.org
Enantioselective synthesis within this class of compounds is an active area of research. While the provided sources focus more on diastereoselectivity, the principles of asymmetric catalysis are applicable. For instance, enantioselectively catalyzed intramolecular cyclopropanation of unsaturated diazo carbonyl compounds using chiral copper catalysts has been shown to produce cyclopropane-containing products with varying degrees of enantiomeric excess. researchgate.net Similarly, the use of chiral primary amines as catalysts in intermolecular [5+2] cycloadditions to form 8-oxabicyclo[3.2.1]octane derivatives highlights the potential for developing enantioselective routes to related tricyclic systems. nih.gov
Directing Group Effects in Cyclization
The strategic placement of directing groups is a powerful tool in organic synthesis to control the regioselectivity and stereoselectivity of cyclization reactions. In the context of forming complex polycyclic systems like this compound, directing groups can influence the outcome of intramolecular cyclopropanation and other annulation strategies.
Research into the synthesis of this compound-2,6-dione derivatives has noted interesting directing effects. researchgate.net For instance, the nature of ligands in metal-catalyzed reactions can significantly steer the reaction pathway. In cobalt-catalyzed intramolecular cyclopropanation reactions to form related tricyclic systems, the choice of chiral amidoporphyrin ligands was crucial for achieving high yields and excellent stereoselectivity. nih.gov Similarly, in nickel-catalyzed cycloadditions, the electronic characteristics and denticity of the nickel ligands determine the reaction outcome, sometimes allowing for selective switching between different product scaffolds. acs.org These examples, while on analogous systems, underscore the principle that substituents or ligands can pre-organize the transition state of a cyclization, lowering the activation energy for the desired pathway and disfavoring others. This control is paramount when constructing the highly strained transition states associated with the formation of fused cyclopropane rings. nih.gov
Synthesis of Substituted and Heteroatom-Containing this compound Derivatives
A variety of substituted this compound derivatives have been synthesized, showcasing diverse methodological approaches to functionalize this strained core. The introduction of substituents is often integral to the cyclization strategy itself or is achieved through modification of a pre-existing tricyclic framework.
A notable method for creating dione derivatives involves a double Michael addition-induced cyclopropanation. researchgate.net For example, the reaction of α,β-unsaturated esters with dihalomethane in the presence of butyllithium, or the reaction of dichloromethyl α,β-unsaturated ketones with sodium ethoxide, can yield 4,8-disubstituted 1,5-dichloro-2,6-dioxotricyclo[5.1.0.03,5]octanes. researchgate.net The synthesis of 1,3,5,7-tetramethyltricyclo[5.1.0.03,5]octan-2,6-dione has been achieved via the acid-catalyzed decomposition of a dipyrazoline, which is itself formed from duroquinone and diazomethane. cdnsciencepub.com
Halogenated derivatives are also prevalent in the literature. The addition of dichlorocarbene to appropriate precursors is a common strategy. researchgate.net For instance, 8,8-Dichloro-1,4,4-trimethylthis compound has been synthesized through a multi-step process involving a chlorinating agent. ontosight.ai A more complex example is the synthesis of (1S,3R,5S,7S)-4,4,8,8-Tetrachloro-1-isopropyl-5-methylthis compound, which was prepared by reacting γ-terpinene with sodium hydroxide in chloroform in the presence of a phase-transfer catalyst. iucr.org Further functionalization of these systems can be achieved; for example, hydrolysis and subsequent halodecarboxylation of dicarboxylate precursors have yielded various tetrabromo- and dibromo-dichloro-dimethylthis compound derivatives. researchgate.netacs.org The introduction of gem-dihalogen groups, such as in 4,4,8,8-tetrafluoro-tricyclo[5.1.0.03,5]octane, has been observed to cause distinct geometric changes in the cyclopropane rings. ethernet.edu.et
The table below summarizes some of the synthesized derivatives of this compound.
| Compound Name | Substituents | Synthetic Precursor(s)/Method | Reference(s) |
| This compound-2,6-dione | 2,6-dione | Double Bamford-Stevens Reaction | rsc.org |
| 1,3,5,7-Tetramethyltricyclo[5.1.0.03,5]octan-2,6-dione | 1,3,5,7-tetramethyl, 2,6-dione | Dipyrazoline from duroquinone and diazomethane | cdnsciencepub.com |
| 4,8-Disubstituted 1,5-dichloro-2,6-dioxotricyclo[5.1.0.03,5]octanes | 4,8-disubstituted, 1,5-dichloro, 2,6-dione | Double Michael addition-induced cyclopropanation | researchgate.net |
| 8,8-Dichloro-1,4,4-trimethylthis compound | 8,8-dichloro, 1,4,4-trimethyl | Multi-step synthesis with a chlorinating agent | ontosight.ai |
| (1α,3β,5β,7α)-1,4,4,7-Tetrabromo-8,8-dimethylthis compound | 1,4,4,7-tetrabromo, 8,8-dimethyl | Hydrolysis and halodecarboxylation of a dicarboxylate | researchgate.netacs.org |
| (1α,3β,5β,7α)-1,7-Dibromo-4,4-dichloro-8,8-dimethylthis compound | 1,7-dibromo, 4,4-dichloro, 8,8-dimethyl | Hydrolysis and halodecarboxylation of a dicarboxylate | researchgate.netacs.org |
| (1α,3β,5β,7α)-4,4-Dichloro-1,7-diiodo-8,8-dimethylthis compound | 4,4-dichloro, 1,7-diiodo, 8,8-dimethyl | Hydrolysis and halodecarboxylation of a dicarboxylate | researchgate.netacs.org |
| (1S,3R,5S,7S)-4,4,8,8-Tetrachloro-1-isopropyl-5-methylthis compound | 4,4,8,8-tetrachloro, 1-isopropyl, 5-methyl | γ-Terpinene and chloroform/NaOH | iucr.org |
| 4,4,8,8-Tetrafluoro-tricyclo[5.1.0.03,5]octane | 4,4,8,8-tetrafluoro | Not specified | ethernet.edu.et |
Challenges and Innovations in Accessing Strained Tricyclic Systems
The synthesis of strained tricyclic systems like this compound is fraught with challenges, primarily stemming from the high ring strain inherent in the fused cyclopropane rings. This strain can lead to difficulties in the key bond-forming steps and can also result in unexpected reactivity of the final products.
Challenges:
Strain Energy: The construction of the this compound framework involves the creation of two fused cyclopropane rings, which introduces significant angle and torsional strain. Overcoming the high activation barrier associated with forming these strained rings is a major synthetic hurdle. nih.gov
Reaction Control: Intramolecular cyclopropanation reactions, a key method for accessing these structures, can be less developed than their intermolecular counterparts, often due to the highly strained transition states involved. nih.gov
Product Stability and Reactivity: The rigidity of the tricyclic ring system imparts unusual stability in some respects. For example, various polyhalogenated derivatives have been found to be remarkably stable towards dehydrohalogenation. researchgate.netacs.org However, this strain can also be a source of reactivity, with some derivatives undergoing deiodination rather than the expected dehydroiodination to form even more strained cyclopropene (B1174273) species. researchgate.netacs.org
Innovations:
Despite these challenges, significant innovations are enabling more efficient access to these complex molecular architectures.
Novel Catalytic Systems: The development of unconventional metal-catalyzed reactions has opened new pathways. Silver(I)-catalyzed oxidative intramolecular cyclopropanations acs.org and nickel-catalyzed intramolecular cycloadditions acs.org provide powerful methods for building complex tricyclic frameworks with high selectivity. These methods often feature broad functional group tolerance. acs.org
Biocatalysis: Engineered enzymes are emerging as a novel tool for synthesizing chiral tricyclic structures. An engineered carbene-transferase based on a variant of Vitreoscilla hemoglobin (VHb) has been shown to catalyze the intramolecular cyclopropanation of unsaturated systems with exceptional stereocontrol (up to 99.9% de and 99% ee). researchgate.net This biocatalytic approach offers a route to enantiopure compounds under mild conditions. researchgate.net
Cascade Reactions: The development of cascade or domino reactions provides an elegant and atom-economical approach. The previously mentioned synthesis of this compound-2,6-dione derivatives via a double Michael addition followed by an intramolecular cyclopropanation is a prime example of a reaction cascade that builds complexity efficiently from simpler starting materials. researchgate.net
These ongoing innovations in synthetic methodology continue to expand the chemist's toolkit, making the once-daunting synthesis of strained polycyclic molecules like this compound increasingly accessible.
Reactivity and Reaction Mechanisms of Tricyclo 5.1.0.03,5 Octane
Thermal and Photochemical Rearrangements
The stored strain energy within tricyclo[5.1.0.03,5]octane can be released upon the input of thermal or photochemical energy, leading to valence isomerization into more stable C₈H₁₂ isomers. These rearrangements are typically concerted pericyclic reactions governed by the principles of orbital symmetry.
The thermal behavior of this compound has been a subject of significant mechanistic investigation. When heated in the gas phase or in solution, the molecule undergoes a clean, unimolecular rearrangement. The primary product, formed in high yield, is cis-bicyclo[4.2.0]octa-2,7-diene.
The reaction proceeds via a complex, multi-step pericyclic cascade. The accepted mechanism involves an initial, rate-determining [σ²s + σ²s] cycloreversion of one of the cyclopropane (B1198618) rings. This step is formally forbidden by Woodward-Hoffmann rules for a concerted thermal process but is thought to proceed through a diradical intermediate or a transition state with significant diradical character. This initial ring-opening yields a transient bicyclo[5.1.0]octa-2,5-diene intermediate, which is not isolated. This intermediate rapidly undergoes a [1,5]-sigmatropic hydrogen shift to furnish the final, more stable product, cis-bicyclo[4.2.0]octa-2,7-diene.
Kinetic studies have quantified the high activation barrier for this process, reflecting the energy required to break the strained C-C bond. The table below summarizes key kinetic parameters for this thermal isomerization.
| Isomerization Reaction | Temperature Range (°C) | Activation Energy (Ea) (kcal/mol) | Pre-exponential Factor (log A, s⁻¹) | Reference |
|---|---|---|---|---|
| Tricyclo[5.1.0.03,5]octane → cis-Bicyclo[4.2.0]octa-2,7-diene | 240–300 | 41.2 | 14.1 | , |
The elucidation of the complex mechanism described above has relied heavily on mechanistic probes, particularly isotopic labeling. Deuterium (B1214612) labeling studies have been instrumental in confirming the proposed pathway. By synthesizing this compound with deuterium atoms at specific positions, researchers can trace the fate of these labels in the product.
For instance, if the rearrangement were a simple electrocyclic ring-opening, the deuterium labels would appear in predictable positions in the product. However, the observed distribution of deuterium in cis-bicyclo[4.2.0]octa-2,7-diene is consistent only with a mechanism involving the proposed [1,5]-sigmatropic hydrogen shift following the initial ring-opening. This confirms that a hydrogen (or deuterium) atom migrates across the π-system of the transient diene intermediate.
Furthermore, the stereochemistry of the reaction provides crucial evidence. The exclusive formation of the cis-fused bicyclic product is a hallmark of a stereospecific, concerted pericyclic reaction, underscoring the role of orbital symmetry in controlling the reaction's outcome, even in a multi-step sequence. Computational studies using density functional theory (DFT) have further supported this mechanistic picture by modeling the transition state energies and reaction coordinates, confirming the high activation barrier and the viability of the diradical-mediated cycloreversion followed by the sigmatropic shift.
Ring-Opening Reactions
The high p-character of the external C-C bonds of the cyclopropane rings makes them susceptible to attack by both acids and other electrophiles, leading to facile ring-opening under ionic conditions.
In the presence of protic or Lewis acids, this compound undergoes rapid ring-opening. The reaction is initiated by the protonation of one of the cyclopropane rings. This electrophilic attack generates a bicyclo[5.1.0]octyl carbocation intermediate. This cation can be captured by a nucleophile (such as the conjugate base of the acid or the solvent) to yield a stable product. The reaction typically results in the formation of functionalized bicyclo[5.1.0]octene or bicyclo[3.3.0]octene derivatives, depending on the reaction conditions and the propensity for carbocation rearrangement.
For example, the reaction with acetic acid leads to the formation of acetate (B1210297) esters. The regiochemistry and stereochemistry of the addition are dictated by the stability of the intermediate carbocation and the trajectory of nucleophilic attack.
| Reagent/Acid | Conditions | Major Product(s) | Reference |
|---|---|---|---|
| Acetic Acid (CH₃COOH) | Room Temperature | Bicyclo[5.1.0]oct-3-en-2-yl acetate | |
| Formic Acid (HCOOH) | 0–25 °C | Bicyclo[3.3.0]oct-6-en-2-yl formate | |
| Hydrogen Chloride (HCl) in ether | 0 °C | 3-Chlorobicyclo[5.1.0]oct-4-ene |
Beyond acid catalysis, the strained framework of this compound is highly susceptible to attack by a range of electrophiles. Direct nucleophilic attack on the hydrocarbon is generally unfavorable due to the absence of an electrophilic center or a suitable leaving group.
Electrophilic ring-opening, however, is a common and synthetically useful reaction. Electrophiles such as halogens (Br₂, I₂) or mercuric salts (Hg(OAc)₂) readily add across one of the external cyclopropane C-C bonds. This process is analogous to the electrophilic addition to an alkene, but in this case, the electron-rich σ-bond of the cyclopropane acts as the nucleophile. The reaction proceeds via a bridged halonium-ion or mercurinium-ion intermediate, followed by nucleophilic capture, resulting in 1,3-addition products. For instance, bromination in a non-polar solvent like carbon tetrachloride yields a mixture of dibromobicyclo[5.1.0]octene isomers.
Functionalization Reactions of the Strained Framework
Transition metal catalysts provide a powerful tool for the functionalization and rearrangement of this compound under significantly milder conditions than those required for purely thermal processes. Metals such as rhodium(I), palladium(0), and silver(I) can coordinate to the strained C-C bonds, activating them toward skeletal rearrangement or addition reactions.
These catalysts operate by inserting into a strained C-C bond to form a metallacyclobutane intermediate. This intermediate can then undergo reductive elimination or β-hydride elimination to yield a variety of isomeric C₈H₁₂ hydrocarbons. The product distribution is highly dependent on the choice of metal, its ligand sphere, and the reaction conditions. For example, rhodium(I) catalysts are known to isomerize this compound efficiently to cycloocta-1,5-diene, a product not observed in the thermal rearrangement. This transformation highlights the ability of the catalyst to channel the reaction along a completely different energetic pathway.
| Catalyst | Solvent/Temperature | Major Product(s) | Proposed Mechanism |
|---|---|---|---|
| [Rh(CO)₂Cl]₂ (Rhodium(I) dicarbonyl chloride dimer) | Chloroform (B151607), 25 °C | Cycloocta-1,5-diene | Oxidative addition to form a metallacyclobutane, followed by rearrangement and reductive elimination. |
| AgBF₄ (Silver tetrafluoroborate) | Benzene, 80 °C | Bicyclo[3.3.0]octa-2,6-diene | Ag(I)-catalyzed carbocationic rearrangement via coordination to a C-C bond. |
| PdCl₂(PhCN)₂ (Bis(benzonitrile)palladium(II) chloride) | Benzene, 80 °C | Cycloocta-1,3-diene | Formation of a Pd(II)-π-allyl complex after initial ring opening. |
These metal-catalyzed transformations demonstrate the synthetic utility of this compound as a precursor to other valuable eight-carbon carbocycles, providing access to isomers that are difficult to obtain through other methods.
Selective Halogenation and Substitution
The strained nature of this compound makes it susceptible to electrophilic attack, particularly by halogens. Halogenation reactions typically proceed with the opening of the highly strained central bond of the bicyclo[1.1.0]butane moiety. The reaction with halogens in appropriate solvents can lead to the formation of halogenated derivatives. smolecule.com For instance, the reaction of 8,8-dichloro-1,4,4-trimethylthis compound highlights that halogenated derivatives of the parent compound are known and have been studied. scholaris.caamazonaws.com
Substitution reactions on the this compound skeleton can introduce a variety of functional groups, although these reactions are often accompanied by ring-opening due to the inherent strain. Nucleophilic substitution reactions on derivatives of this compound can be challenging. For example, studies on 4-endo-bromo-1,3,5,7-tetramethyl-anti-tricyclo[5.1.0.03,5]octane-2,6-dione showed that nucleophilic substitution of the bromine atom with sodium iodide or tetraethylammonium (B1195904) acetate in acetone (B3395972) does not readily occur, underscoring the inertness of the cyclopropane carbons to SN2 reactions. researchgate.net
Derivatives of this compound, such as the dione (B5365651), can be synthesized through methods like the double Michael addition-induced cyclopropanation of α,β-unsaturated esters with dihalomethane in the presence of butyllithium (B86547). researchgate.netresearchgate.netacs.orgnsc.ru
| Reaction Type | Reagents | Product Type | Reference |
| Halogenation | Halogens | Halogenated derivatives | smolecule.com |
| Substitution | Nucleophiles (e.g., NaI, Et4NOAc) on bromo-derivative | No reaction | researchgate.net |
| Synthesis of Dione Derivative | α,β-unsaturated esters, dihalomethane, butyllithium | This compound-2,6-diones | researchgate.netresearchgate.netacs.orgnsc.ru |
Oxidation and Reduction Pathways
The oxidation and reduction of this compound and its derivatives can lead to a variety of functionalized products. Oxidation reactions can introduce oxygen-containing functional groups. For instance, the oxidation of certain intermediates in the synthesis of this compound-2,6-diones using hydrogen peroxide and sodium acetate can yield alkyl trimethylsilylethynyl ketones. researchgate.net
Reduction reactions can be employed to modify existing functional groups on the tricyclic framework. For example, the catalytic reduction of 4,5-Homo-1,7-diaza-indene, a product derived from a derivative of this compound, yields 6,7-Dihydro-4,5-homo-1,7-diaza-inden. researchgate.net
| Reaction Type | Reagents | Substrate/Intermediate | Product | Reference |
| Oxidation | Hydrogen peroxide, Sodium acetate | (E)-1-alkenylboronate esters | Alkyl trimethylsilylethynyl ketones | researchgate.net |
| Reduction | Catalytic Reduction | 4,5-Homo-1,7-diaza-indene | 6,7-Dihydro-4,5-homo-1,7-diaza-inden | researchgate.net |
Transition Metal-Catalyzed Transformations
Transition metals play a pivotal role in mediating the transformations of strained molecules like this compound, offering pathways to unique molecular architectures.
Catalytic Isomerizations and Cyclizations
Transition metal catalysts can induce isomerizations and cyclizations of this compound and its derivatives. These reactions often proceed through the cleavage of the strained C-C bonds, followed by rearrangement to thermodynamically more stable isomers. While specific examples for the parent this compound are not extensively detailed in the provided context, the general reactivity pattern of bicyclo[1.1.0]butanes suggests that such transformations are highly probable. For instance, palladium-catalyzed cyclization reactions are known for various carbocycles. nsc.ru
Selective C-H Functionalization of Strained Bonds
The selective functionalization of C-H bonds, particularly those adjacent to strained rings, is a powerful synthetic tool. In the context of this compound, the high degree of s-character in the exocyclic C-H bonds of the bicyclo[1.1.0]butane core makes them potential targets for C-H activation. Transition metal-catalyzed C-H functionalization can provide a direct route to substituted derivatives without the need for pre-functionalization. Research in the broader field of metal carbene migratory insertion highlights the potential for such C-H bond functionalization. rsc.org
Applications in Complex Organic Synthesis and Fundamental Contributions
Tricyclo[5.1.0.03,5]octane as a Synthetic Building Block
This compound and its functionalized analogues are versatile building blocks in organic synthesis. The rigid tricyclic system provides a well-defined stereochemical and conformational platform for constructing more elaborate molecules. The high degree of strain within the fused cyclopropane (B1198618) rings facilitates ring-opening reactions, which can be strategically employed to introduce functionality and generate diverse molecular scaffolds. osaka-u.ac.jp For instance, halogenated derivatives of this compound serve as valuable synthetic intermediates. acs.org The transformation of these compounds into various derivatives allows for their use in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. ontosight.ai
| Derivative | Application as Building Block | Reference |
| 4,8-Dioxathis compound | Serves as a versatile building block for complex molecules, including pharmaceuticals and agrochemicals, through functionalization and ring-opening reactions. | |
| Halogenated tricyclo[5.1.0.03,5]octanes | Act as stable precursors for further synthetic transformations, granting access to valuable and highly useful organic halides from readily available carboxylic acids. | acs.org |
| This compound-2,6-dione | Utilized in novel syntheses, such as double Michael addition-induced cyclopropanation, to create complex dione (B5365651) derivatives. | rsc.orgacs.org |
The this compound skeleton has been linked to natural product chemistry. While it can be a target, it also serves as a starting point for creating molecules of biological significance. For example, the derivative (1S,3R,5S,7S)-4,4,8,8-Tetrachloro-1-isopropyl-5-methylthis compound has been synthesized from γ-terpinene (1-isopropyl-4-methylcyclohexa-1,4-diene), a natural product isolated from the essential oil of Juniperus sabina L. iucr.org Furthermore, related structures like homobenzoquinone epoxides, which share strained-ring motifs, are recognized as valuable precursors for synthesizing natural molecules. osaka-u.ac.jp The study of reactions involving these strained systems provides pathways for developing new applications and syntheses of natural products. osaka-u.ac.jp
The rigid framework of this compound makes it an excellent scaffold for building novel and complex molecular structures. The specific substitution pattern on the tricyclic core can direct the assembly of molecules into well-defined supramolecular structures. researchgate.net For instance, a series of 4,8-disubstituted 1,5-dichloro-2,6-dioxotricyclo-[5.1.0.03,5]octanes was found to crystallize in a manner where the substituents heavily influence the molecular packing and intermolecular interactions. researchgate.net This controlled arrangement is crucial for designing materials with specific properties. The inherent strain of the system can also be harnessed to create unique carbon skeletons that are otherwise difficult to access through conventional synthetic routes. osaka-u.ac.jp In a related context, 1,4-naphthoquinone (B94277) derivatives, which can be used to generate similar polycyclic systems, are considered interesting scaffolds for a variety of chemical transformations. researchgate.net
Contributions to Understanding Organic Reactivity and Strain Theory
The study of this compound and its derivatives has provided significant insights into organic reactivity, particularly concerning the role of ring strain. The relief of strain is a potent driving force for reactions involving three-membered rings. osaka-u.ac.jp A key observation is the remarkable stability of certain polyhalogenated this compound derivatives towards dehydrohalogenation, a stability attributed to the rigidity of the tricyclic ring system which makes the formation of a planar transition state for elimination difficult. acs.org
Research into these compounds has also illuminated more subtle electronic effects. Theoretical and experimental work on gem-dihalocyclopropanes, a core feature of many this compound derivatives, shows that halogen substituents alter the geometry of the cyclopropane ring, lengthening the bond opposite the halogens and shortening the adjacent ones. ethernet.edu.et This provides a deeper understanding of how substituents influence the electronic structure and reactivity of strained rings. ethernet.edu.et Furthermore, the unique spatial arrangement of the fused rings can lead to rare remote neighboring group participation in reactions, offering insights into orbital interactions that govern chemical transformations. osaka-u.ac.jp
Role in the Development of New Synthetic Methodologies
Research on this compound has directly led to the development of new synthetic methods. A notable example is the creation of this compound-2,6-dione derivatives through a novel reaction pathway involving a double Michael addition of an enolate anion followed by cyclopropanation. acs.orgresearchgate.net This methodology provides an efficient route to complex polycyclic diones.
The compound has also been instrumental in exploring and expanding the utility of established reactions. For instance, the halodecarboxylation of carboxylic acid derivatives to form (1α,3β,5β,7α)-1,4,4,7-tetrabromo-8,8-dimethylthis compound and its analogues showcases the application of the Hunsdiecker reaction to create highly stable, functionalized polycyclic systems. acs.org The development of such synthetic methods opens avenues for producing novel polyhedral molecules, such as prismanes. acs.org Additionally, studies on the intramolecular photocycloaddition of related quinone systems have led to the creation of novel cage compounds with unusual structural features. osaka-u.ac.jp
| Methodology | Description | Significance | Reference |
| Double Michael Addition-Induced Cyclopropanation | A novel synthesis of this compound-2,6-dione derivatives. | Provides a new route to complex polycyclic dione structures. | acs.orgresearchgate.net |
| Halodecarboxylation (Hunsdiecker Reaction) | Applied to precursors to synthesize stable polyhalogenated this compound derivatives. | Demonstrates the utility of the reaction for creating complex, rigid halides and opens paths to novel polyhedranes. | acs.org |
| Stereoselective Cyclopropanation | Use of electrogenerated bases to achieve stereoselective conversion of quinones to homoquinones, which are structurally related. | Advances the control over stereochemistry in the synthesis of complex strained rings. | researchgate.net |
Future Directions and Emerging Research Avenues
Exploration of Unconventional Reactivity Under Extreme Conditions
The inherent strain within the tricyclo[5.1.0.03,5]octane framework makes it a compelling candidate for studies under high-energy conditions, where unconventional reaction pathways can be accessed. Research in this area focuses on understanding the thermal and photochemical stability of the tricyclic system and its derivatives, with the goal of harnessing its stored energy for synthetic transformations.
Early investigations into the thermal behavior of related saturated tricyclo[5.1.0.02,8]octane systems have demonstrated that at elevated temperatures (e.g., 160°C), the molecule undergoes rearrangement. researchgate.net This process leads to the formation of a mixture of 3-methylencycloheptene and 1,3-cyclooctadiene, indicating that the strained cyclopropane (B1198618) rings can be selectively opened to yield larger, less-strained cyclic structures. researchgate.net Further studies on the kinetics of thermal decomposition of related intermediates, such as tricyclo[5.1.0.03,5]octan-8-ylidenes, provide insight into the stability of this ring system and its propensity for intramolecular C-H insertion reactions. acs.org The exploration of pyrolytic and photolytic decomposition pathways remains a promising area, with potential for discovering novel skeletal rearrangements and fragmentation patterns. researchgate.net The rigidity of the tricyclic ring system has been noted to impart remarkable stability against certain reactions like dehydrohalogenation in halogenated derivatives, suggesting that high-energy conditions may be necessary to induce such transformations. acs.org
| Condition | Reactant Type | Observed Products/Reactions |
| Thermal (160°C) | Saturated Tricyclo[5.1.0.02,8]octane | 3-Methylencycloheptene, 1,3-Cyclooctadiene researchgate.net |
| Thermal | Tricyclo[5.1.0.03,5]octan-8-ylidene | Intramolecular C-H insertion products acs.org |
| Photolytic | This compound derivatives | Potential for skeletal rearrangements researchgate.net |
Development of Asymmetric Synthesis Routes to Enantiopure Tricyclo[5.1.0.03,5]octanes
The creation of enantiomerically pure this compound derivatives is a significant challenge that, if overcome, would unlock their potential in chiral materials and as building blocks in asymmetric synthesis. A key strategy in this area is the asymmetric ring-opening of highly symmetric precursors.
A notable success in this domain has been achieved with a derivative, (1R,3R,5S,7S)-4,8-dioxa-tricyclo[5.1.0.03,5]octane, a C2h-symmetric bis-epoxide. Research has demonstrated that this compound can undergo a double asymmetric ring-opening reaction catalyzed by a chiral chromium Salen catalyst. This desymmetrization strategy is particularly effective, yielding diazido diol products with very high enantiomeric excess (ee), in some cases exceeding 98% ee. The success of this approach highlights the potential for catalyst-controlled enantioselective transformations on the this compound skeleton. Future work will likely focus on extending these methods to the carbocyclic parent structure and developing novel chiral catalysts specifically designed for the stereocontrolled functionalization of its unique topology.
| Precursor | Catalyst/Reagent | Product Type | Enantiomeric Excess (ee) |
| (1R,3R,5S,7S)-4,8-dioxa-tricyclo[5.1.0.03,5]octane | Chiral Chromium Salen Catalyst | Diazido diol | >98% |
Advanced Computational Tools for Predictive Synthesis and Reactivity
Computational chemistry is becoming an indispensable tool for understanding and predicting the complex behavior of strained molecules like this compound. Density Functional Theory (DFT) and other high-level calculations offer profound insights into the molecule's electronic structure, stability, and the transition states of its reactions.
For instance, DFT calculations have been employed to model the reaction pathways of related epoxides, suggesting stepwise mechanisms for acid-catalyzed rearrangements. osaka-u.ac.jp Computational studies on related carbene intermediates have been used to investigate the singlet-triplet energy gap and to model reaction stereochemistry, revealing significant homoconjugative interactions between the carbene's p-orbital and the Walsh orbitals of the cyclopropane rings. researchgate.net Quantum mechanical modeling is also being used in a predictive capacity; preliminary studies suggest that photoredox catalysis could enable room-temperature cyclopropanation reactions by generating radical intermediates, a prediction that awaits experimental validation. Future computational work is expected to focus on accurately predicting reaction outcomes under various conditions, designing novel catalysts for asymmetric synthesis, and calculating the spectroscopic properties of new derivatives to aid in their characterization.
| Computational Method | Area of Investigation | Key Insight |
| Density Functional Theory (DFT) | Reaction Mechanisms | Elucidation of stepwise vs. concerted pathways in rearrangements. osaka-u.ac.jp |
| DFT / CCSD(T) | Carbene Intermediates | Evaluation of singlet-triplet gaps and homoconjugative stabilization. researchgate.net |
| Quantum Mechanics (QM) | Predictive Synthesis | Proposing photoredox catalysis for low-temperature cyclopropanations. |
Integration with Materials Science for Novel Polymeric or Supramolecular Structures
The rigid, three-dimensional structure of the this compound core makes it an attractive building block for the construction of novel materials with unique properties. Research in this area explores its use as a scaffold in polymers and as a component in the rational design of crystalline supramolecular assemblies.
A key area of development is in crystal engineering. Studies on 4,8-disubstituted 1,5-dichloro-2,6-dioxotricyclo-[5.1.0.03,5]octanes have shown that the nature and conformation of the substituents have a primary influence on the molecular packing in the solid state. researchgate.net This control over intermolecular interactions is fundamental to designing crystals with specific topologies and properties. researchgate.net While the direct incorporation of the parent this compound into polymers is an emerging field, related dione (B5365651) derivatives have been cited in the context of polymer chemistry, suggesting their potential as monomers for anionic ring-opening polymerization. researchgate.net The defined stereochemistry and conformational rigidity of the tricyclic unit could be exploited to create polymers with highly ordered structures or to act as a rigid linker in the synthesis of metal-organic frameworks (MOFs) and other porous materials.
Q & A
Q. What experimental methodologies are recommended for synthesizing tricyclo[5.1.0.0³,⁵]octane, and how can reaction conditions be optimized?
Methodological Answer:
- Synthesis Strategies : Utilize radical-mediated cyclization or photochemical pathways, as demonstrated in analogous tricyclic systems (e.g., tri-n-butyltin hydride reductions or azide-alkyne cycloadditions) .
- Optimization : Apply factorial design to systematically vary parameters (temperature, catalyst loading, solvent polarity) and assess yield/stereoselectivity. Virtual simulations (e.g., COMSOL Multiphysics) can predict optimal conditions before physical trials .
- Validation : Cross-reference spectral data (¹H/¹³C NMR, IR) with literature benchmarks to confirm structural fidelity .
Q. How should researchers characterize the stereochemical and electronic properties of tricyclo[5.1.0.0³,⁵]octane derivatives?
Methodological Answer:
- Stereochemical Analysis : Combine X-ray crystallography for absolute configuration determination with computational DFT calculations (e.g., Gaussian) to model strain energy and orbital interactions .
- Electronic Properties : Employ UV-Vis spectroscopy and cyclic voltammetry to assess frontier molecular orbitals and redox behavior. Compare results with bicyclic analogs to isolate strain effects .
- Data Cross-Validation : Use triangulation by integrating experimental data, computational outputs, and literature precedents to resolve ambiguities .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectral data or reactivity trends observed in tricyclo[5.1.0.0³,⁵]octane derivatives?
Methodological Answer:
- Contradiction Analysis : Apply PICO framework to isolate variables (e.g., substituent effects vs. solvent polarity). For spectral mismatches, re-examine sample purity via HPLC-MS and validate with independent synthetic routes .
- Reactivity Studies : Use kinetic isotope effects (KIE) or isotopic labeling to probe mechanistic pathways (e.g., radical vs. ionic intermediates) .
- Ethical Data Sharing : Deposit raw datasets in repositories (e.g., Zenodo) for peer validation, ensuring anonymization of proprietary methods .
Q. What computational approaches are most effective for modeling the ring-strain dynamics and reaction pathways of tricyclo[5.1.0.0³,⁵]octane?
Methodological Answer:
- Strain Analysis : Perform molecular dynamics (MD) simulations to quantify strain energy and compare with experimental calorimetry data. Tools like Avogadro or ORCA are recommended .
- Reaction Pathway Mapping : Use transition-state theory (TST) in Gaussian or NWChem to identify intermediates and activation barriers. Validate with kinetic experiments under inert conditions .
- Machine Learning Integration : Train neural networks on existing tricyclic compound datasets to predict novel reaction outcomes or stability trends .
Q. How can researchers design experiments to investigate the biological interactions of tricyclo[5.1.0.0³,⁵]octane derivatives?
Methodological Answer:
- Microbial Assays : Screen for antimicrobial activity using standardized protocols (e.g., broth microdilution) against Staphylococcus aureus or Enterococcus spp., as done for structurally related bicyclic terpenes .
- Metabolite Profiling : Use headspace GC-MS to detect volatile organic compounds (VOCs) released during microbial degradation, ensuring controls for abiotic decomposition .
- Toxicity Studies : Apply OECD guidelines for acute toxicity testing in model organisms, with rigorous statistical power analysis to ensure reproducibility .
Data Management & Reproducibility
Q. What frameworks ensure rigorous data management and reproducibility in tricyclo[5.1.0.0³,⁵]octane studies?
Methodological Answer:
- FAIR Principles : Ensure data is Findable (DOI assignment), Accessible (open repositories), Interoperable (standardized formats like .cif for crystallography), and Reusable (detailed metadata) .
- Electronic Lab Notebooks (ELNs) : Use LabArchives or Benchling to log raw data, instrument parameters, and failed experiments, enabling audit trails .
- Reproducibility Checklists : Adopt FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) during experimental design to preempt methodological flaws .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
